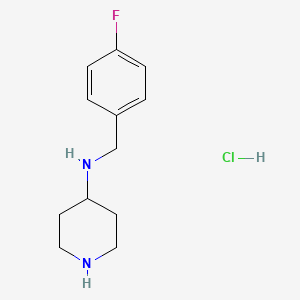
(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring attached to a phenyl group, which is further connected to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromopyridine and 4-bromobenzaldehyde.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a Suzuki coupling reaction between 3-bromopyridine and 4-bromobenzaldehyde in the presence of a palladium catalyst and a base.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent like sodium borohydride to obtain the corresponding alcohol.
Oxidation: The alcohol is oxidized to the corresponding aldehyde using an oxidizing agent such as pyridinium chlorochromate.
Aldol Condensation: The aldehyde undergoes an aldol condensation with glycine ethyl ester in the presence of a base to form the desired product.
Hydrolysis: The final step involves hydrolysis of the ester to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions to form larger molecules.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Condensation: Bases like sodium hydroxide or acids like sulfuric acid.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, amines, and substituted aromatic compounds.
Scientific Research Applications
(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination polymers.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: The compound is used in the development of new materials with unique properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of (S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Pyridyl)propionic acid
- 4-(Pyridin-3-yl)propionic acid
- (E)-1-(Pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
(S)-2-amino-3-(4-(pyridin-3-yl)phenyl)propanoic acid is unique due to its specific structure, which combines an amino acid backbone with a pyridine-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H14N2O2 |
|---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-pyridin-3-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H14N2O2/c15-13(14(17)18)8-10-3-5-11(6-4-10)12-2-1-7-16-9-12/h1-7,9,13H,8,15H2,(H,17,18)/t13-/m0/s1 |
InChI Key |
HWAKOCNTLFYOFR-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(C=C2)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


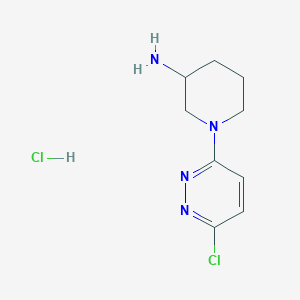

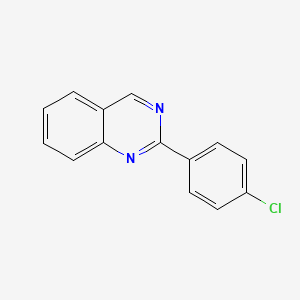
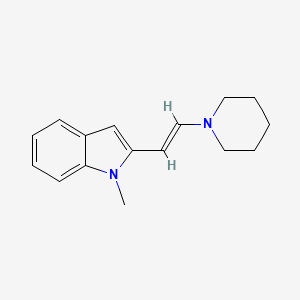

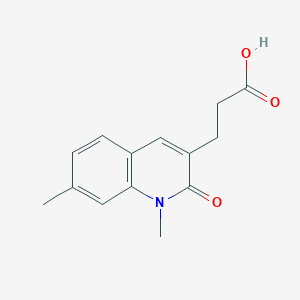

![2-Benzyl-6-oxa-2-azaspiro[4.5]decan-9-amine](/img/structure/B11867686.png)
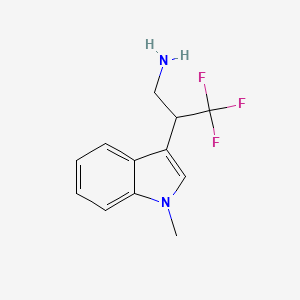
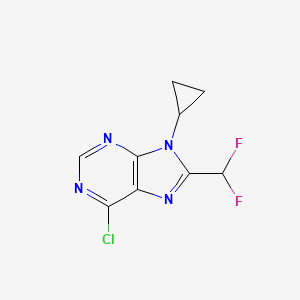


![2-(6-Fluoropyridin-3-YL)-5-methoxy-3H-imidazo[4,5-B]pyridine](/img/structure/B11867721.png)
